molecular formula C10H6ClNO3 B3024818 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 99429-65-9

4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No. B3024818
CAS RN: 99429-65-9
M. Wt: 223.61 g/mol
InChI Key: NTCNBKQOUPVIJW-UHFFFAOYSA-N
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Description

4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a chemical compound . It is a quinolinemonocarboxylic acid and is a conjugate acid of a 2-oxo-1,2-dihydroquinoline-4-carboxylate .


Synthesis Analysis

The synthesis of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives has been discussed in several publications . For instance, 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids and their esters react with aminopyridines in refluxing DMF to give the corresponding 4-hydroxy-2-ox .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can be represented by the InChI code: 1S/C10H6ClNO3/c11-8-5-3-1-2-4-6 (5)12-9 (13)7 (8)10 (14)15/h1-4H, (H,12,13) (H,14,15) .


Chemical Reactions Analysis

4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids and their esters show unusually high reactivity towards N-nucleophiles . They also react with aminopyridines in refluxing DMF to give the corresponding 4-hydroxy-2-ox .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid include a molecular weight of 223.62 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Synthesis of Fused Heterocycles

    • Field : Organic Chemistry
    • Application : 4-Hydroxy-2-quinolones are used in the synthesis of related four-membered to seven-membered heterocycles .
    • Method : The synthetic approaches involve various reactions with quinolin-2-ones .
    • Results : The synthesized heterocycles show unique biological activities .
  • Synthesis of 1-Allyl-6-Chloro-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide Derivatives

    • Field : Medicinal Chemistry
    • Application : 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential .
    • Method : A simpler, scalable, and efficient methodology was adopted for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides .
    • Results : The methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .
  • Inhibition of Acetylcholinesterase Enzyme

    • Field : Biochemistry
    • Application : New 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized as potent inhibitors against acetylcholinesterase enzyme .
    • Method : The specific method of synthesis is not mentioned in the available information .
    • Results : The synthesized compounds have shown potential as acetylcholinesterase inhibitors .
  • Inhibition of HIV-1 Integrase Strand Transfer

    • Field : Virology
    • Application : 4-Oxo-1,4-dihydroquinoline Carboxylic Acid is a novel HIV-1 integrase strand transfer inhibitor .
    • Method : The specific method of synthesis and application is not mentioned in the available information .
    • Results : The compound has shown potential as an inhibitor of HIV-1 integrase strand transfer .
  • Synthesis of Thienoquinolines

    • Field : Organic Chemistry
    • Application : 4-Oxo-1,4-dihydroquinoline derivatives can be used in the synthesis of thienoquinolines .
    • Method : The specific method involves treating the acid chloride, generated in situ with various amines .
    • Results : The synthesized thienoquinolines can be used in further chemical reactions .
  • Biological Activities of Indole Derivatives

    • Field : Pharmacology
    • Application : Indole derivatives, which can be synthesized from quinoline derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Method : The specific method of synthesis and application is not mentioned in the available information .
    • Results : The synthesized indole derivatives have shown a wide range of biological activities .
  • Synthesis of Tacrine Analogues

    • Field : Medicinal Chemistry
    • Application : New 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized as tacrine analogues .
    • Method : The specific method of synthesis is not mentioned in the available information .
    • Results : The synthesized carboxamides showed a strong potency in inhibiting acetylcholinesterase enzyme .
  • Synthesis of 1-Allyl-6-Chloro-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide Derivatives

    • Field : Medicinal Chemistry
    • Application : 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential .
    • Method : A simpler, scalable, and efficient methodology was adopted for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides .
    • Results : The methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .
  • Synthesis of 4-Hydroxy-2-Oxo-1,2,5,6,7,8-Hexahydro Derivatives

    • Field : Organic Chemistry
    • Application : 4-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydro derivatives are synthesized .
    • Method : The specific method of synthesis is not mentioned in the available information .
    • Results : The synthesized derivatives exceed the specific activity of the nonnarcotic analgesics Diclofenac and Ketorolac .

Safety And Hazards

The safety information available indicates that 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid may be harmful if swallowed, in contact with skin, or if inhaled . Therefore, appropriate precautions should be taken while handling this compound .

Future Directions

The future directions for 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives could involve further exploration of their therapeutic potential . The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .

properties

IUPAC Name

4-chloro-2-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-8-5-3-1-2-4-6(5)12-9(13)7(8)10(14)15/h1-4H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCNBKQOUPVIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357001
Record name 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

CAS RN

99429-65-9
Record name 4-Chloro-1,2-dihydro-2-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99429-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Reactant of Route 6
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Citations

For This Compound
8
Citations
IV Ukrainets, LV Sidorenko, SV Slobodzyan… - Chemistry of …, 2005 - Springer
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids and their esters react with aminopyridines in refluxing DMF to give the corresponding 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-…
Number of citations: 5 link.springer.com
IV Ukrainets, EV Mospanova, LV Savchenkova… - Chemistry of …, 2011 - Springer
From the viewpoint of the method of bioisosteric replacement we have carried out the synthesis of a series of 4-(hetarylmethyl)amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acids. For …
Number of citations: 15 link.springer.com
IV Ukrainets, LV Sidorenko, OV Gorokhova… - Chemistry of …, 2006 - Springer
Alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is accompanied by decarboxylation with loss of two molecules of …
Number of citations: 9 link.springer.com
IV Ukrainets, EV Mospanova, AA Davidenko… - Chemistry of …, 2011 - Springer
Some 4-NR-2-Oxo-1,2-dihydroquinoline-3-carboxylic acids and their derivatives were synthesized as close structural analogs of the highly-active analgesic 4-benzylamino-2-oxo-1,2-…
Number of citations: 10 link.springer.com
VB Rybakov, VV Chernyshev, IV Ukrainets… - … Section E: Structure …, 2001 - scripts.iucr.org
The reaction product of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with p-phenetidine is 4-(4-ethoxyphenylamino)-2-oxo-1,2-dihydroquinoline, C17H16N2O2. The …
Number of citations: 3 scripts.iucr.org
IV Ukrainets, LV Sidorenko, OV Gorokhova… - Chemistry of …, 2006 - Springer
Short term treatment of 3-ethoxycarbonyl-4-morpholino-2-oxo-1,2-dihydroquinoline with aqueous solutions of hydrohalogen acids leads to the formation of the ethyl esters of 4-halo-…
Number of citations: 12 link.springer.com
IV Ukrainets, LV Sidorenko, OV Gorokhova… - Chemistry of …, 2006 - Springer
Various methods of synthesizing amides of 2-hydroxy-4-imino-1,4-dihydroquinoline-3-carboxylic acids have been studied. Results of investigations on the antitubercular and …
Number of citations: 19 link.springer.com
IV Ukrainets, OV Gorokhova, NA Jaradat… - book: Pain and …, 2014 - books.google.com
Despite the most unflattering epithets and fear, pain was and still remains the normal response of any living organism on strong physical, chemical or mechanical stimuli. It has the most …
Number of citations: 11 books.google.com

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